molecular formula C16H13NO B8539721 2-(3-Methoxyphenyl)quinoline

2-(3-Methoxyphenyl)quinoline

Cat. No.: B8539721
M. Wt: 235.28 g/mol
InChI Key: OTBNQLCJRDTPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)quinoline is a sophisticated chemical building block that incorporates a quinoline core, a privileged scaffold in medicinal chemistry, linked to a 3-methoxyphenyl moiety. This structure is of significant interest for research and development in pharmaceuticals and materials science. Quinoline derivatives are extensively investigated for their diverse biological activities. Recent studies highlight tetrahydroquinoline derivatives for their specific antioxidant mechanisms, where they act as chain-breaking antioxidants in radical oxidation processes . Furthermore, quinoline-based compounds are prominent in anticancer research, with some derivatives functioning as potent inhibitors of various biological targets, including mutant forms of the epidermal growth factor receptor (EGFR) relevant to non-small cell lung cancer . The specific molecular architecture of this compound suggests potential utility as a key intermediate in the synthesis of complex molecules for drug discovery programs, agrochemicals, and the development of organic electronic materials. The methoxy and quinoline functional groups offer sites for further chemical modification, making it a versatile precursor for constructing compound libraries. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

2-(3-methoxyphenyl)quinoline

InChI

InChI=1S/C16H13NO/c1-18-14-7-4-6-13(11-14)16-10-9-12-5-2-3-8-15(12)17-16/h2-11H,1H3

InChI Key

OTBNQLCJRDTPPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Synthetic Methodologies for 2 3 Methoxyphenyl Quinoline and Analogous Systems

Catalytic Approaches to 2-Arylquinoline Scaffolds

The synthesis of 2-arylquinolines, including 2-(3-methoxyphenyl)quinoline, has been significantly advanced through the use of catalytic systems. These methods offer high efficiency and selectivity.

Transition-Metal-Catalyzed Coupling Reactions (e.g., Iridium, Palladium)

Transition metals, particularly palladium and iridium, are pivotal in the synthesis of quinolones and quinolines. Palladium-catalyzed reactions are especially versatile in forming the quinoline (B57606) core. For instance, the synthesis of quinolin-2(1H)-ones can be achieved through a Heck coupling reaction of iodo derivatives of methoxylated pivaloylaminobenzenes with methyl acrylate, using Pd(OAc)₂ as the catalyst. This is followed by an acid-mediated cyclization. nih.gov Another palladium-catalyzed approach involves the oxidative cyclization of aryl allyl alcohols and anilines to produce quinolines. researchgate.net While palladium is widely used, iridium-based complexes have also emerged as powerful catalysts, particularly in asymmetric hydrogenation reactions relevant to pharmaceutical manufacturing. mdpi.com

A common strategy for synthesizing 3-substituted quinolin-2(1H)-ones involves the coupling-cyclization of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds. This reaction is effectively catalyzed by 5 mol% Pd(OAc)₂ with 10 mol% PPh₃ as a ligand and NaOAc as a base, yielding the products in moderate to good yields (67–76%). nih.gov

Table 1: Comparison of Palladium-Catalyzed Reactions for Quinoline Synthesis

Reaction Type Starting Materials Catalyst System Key Features Overall Yields
Heck Coupling & Cyclization Iodo derivatives of pivaloylaminobenzenes, methyl acrylate Pd(OAc)₂ Two-step process 19–62%
Oxidative Cyclization Aryl allyl alcohols, anilines Pd(OAc)₂ One-pot synthesis Moderate to good
Coupling-Cyclization 2-iodoaniline, α,β-unsaturated carbonyl compounds Pd(OAc)₂, PPh₃ Synthesis of 3-substituted quinolin-2(1H)-ones 67–76%

Iron-Catalyzed Acceptorless Dehydrogenative Coupling for Quinoline Synthesis

In a move towards more sustainable and economical synthetic methods, iron-catalyzed reactions have gained prominence. An atom-economical approach for quinoline synthesis involves the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols. rsc.orgrsc.org This method utilizes an earth-abundant and air-stable iron catalyst, eliminating the need for activating agents like NaBHEt₃. rsc.org The process is characterized by high yields and good functional group tolerance. rsc.orgrsc.org

This methodology is not only straightforward but also environmentally friendly, producing only H₂ and H₂O as byproducts. rsc.org Recent advancements have introduced a highly efficient single-atom iron catalyst (FeSA-N/C) for the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with ketones or alcohols. This catalyst demonstrates superior performance with high turnover numbers, and it is both recyclable and retains its catalytic integrity over multiple uses. organic-chemistry.orgthieme-connect.com A variety of substituted quinolines have been prepared with up to 94% isolated yields using this iron-catalyzed approach. rsc.org

Metal-Free and Cascade Cyclization Strategies

Moving away from metal catalysts, several innovative strategies have been developed for the synthesis of the this compound scaffold.

TMSCl-Mediated Cascade Cyclization for 4-Chloro-2-(3-Methoxyphenyl)quinoline

A novel and efficient synthesis of 4-chloroquinolines has been developed using a trimethylsilyl (B98337) chloride (TMSCl)-mediated cascade cyclization of ortho-propynol phenyl azides. rsc.org In this reaction, TMSCl serves as both a promoter and the source of the chlorine atom. rsc.orgresearchgate.net This method has been successfully applied to synthesize 4-chloro-2-(3-methoxyphenyl)quinoline, with the product being characterized by NMR and high-resolution mass spectrometry. rsc.org The reaction proceeds smoothly and demonstrates compatibility with a wide range of substrates, offering moderate to excellent yields. rsc.orgresearchgate.net The resulting 4-chloroquinolines are valuable intermediates that can undergo further derivatization through palladium-catalyzed coupling and nucleophilic substitution reactions. rsc.org

One-Pot Multicomponent Reaction Approaches (e.g., Conrad–Limpach-type reaction, condensation with Meldrum's acid)

One-pot multicomponent reactions represent an efficient strategy for the synthesis of complex molecules like quinolines from simple starting materials in a single step. rsc.org The Conrad-Limpach synthesis is a classic two-step method for producing 4-hydroxyquinolines from anilines and β-ketoesters. synarchive.comwikipedia.orgjptcp.com The reaction proceeds through the formation of an enamine intermediate, which then undergoes thermal cyclization at high temperatures to yield the quinoline core. synarchive.com

The use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) provides another avenue for quinoline synthesis. chemicalbook.com Arylaminomethylene Meldrum's acid derivatives can undergo thermal cyclization to form 4(1H)-quinolones. tandfonline.com A more direct approach involves the reaction of substituted anilines with methylene (B1212753) Meldrum's acid to produce phenylamine(methylene Meldrum's acid) derivatives, which are then converted to the corresponding quinolone. researchgate.netrjpbcs.com This can be further reacted with reagents like POCl₃ to yield 4-chloroquinolines. researchgate.netrjpbcs.com

Table 2: One-Pot Approaches to Quinoline Synthesis

Reaction Name/Type Key Reactants Intermediate/Key Step Final Product
Conrad-Limpach Synthesis Anilines, β-ketoesters Enamine formation and thermal cyclization 4-Hydroxyquinolines
Meldrum's Acid Condensation Substituted anilines, Methylene Meldrum's acid Formation of Phenylamine(methylene Meldrum's acid) derivatives Substituted quinolones

Green Chemistry Principles and Sustainable Approaches in Quinoline Synthesis

The application of green chemistry principles to quinoline synthesis is an area of increasing focus, aiming to reduce the environmental impact of traditional methods. ijpsjournal.com Conventional synthesis often involves hazardous reagents, high energy consumption, and significant waste. ijpsjournal.comnih.gov Sustainable approaches seek to mitigate these issues through various strategies.

Eco-friendly methods include solvent-free reactions, the use of environmentally benign catalysts, and energy-efficient techniques such as microwave or ultrasound-assisted synthesis. ijpsjournal.comresearchgate.net The use of greener solvents like water and ethanol (B145695), or eliminating solvents altogether, significantly reduces environmental harm. ijpsjournal.comtandfonline.com Catalyst-free methods that utilize light, microwave, or ultrasound energy are also being explored to reduce waste and energy consumption. ijpsjournal.com Furthermore, there is a growing interest in using renewable, plant-based starting materials to replace petrochemicals, making the synthesis process more sustainable. ijpsjournal.com The overarching goal of these green methodologies is to enhance the efficiency and sustainability of quinoline production while maintaining or improving product yields. researchgate.netresearchgate.net

Stereochemical and Regioselective Control in this compound Synthesis

The precise control of stereochemistry and regiochemistry is a cornerstone of modern synthetic organic chemistry, particularly in the construction of pharmacologically significant scaffolds like the 2-arylquinoline framework. The synthesis of specifically substituted derivatives such as this compound requires methodologies that can dictate the exact spatial arrangement of atoms and the specific placement of functional groups on the quinoline core. While direct studies focusing exclusively on this compound are specialized, a wealth of research on analogous 2-arylquinoline systems provides robust strategies for achieving high levels of stereochemical and regioselective control. These methods are broadly applicable to the target compound by selecting the appropriately substituted precursors, such as 3-methoxybenzaldehyde (B106831) or an aniline (B41778) bearing a 3-methoxyphenyl (B12655295) group.

Stereochemical Control

Achieving stereochemical control in the synthesis of 2-arylquinolines primarily involves asymmetric synthesis to produce chiral molecules with a high degree of enantiomeric purity. This is often accomplished by synthesizing chiral precursors, such as 2-aryl-2,3-dihydro-4-quinolones, which can then be converted to the corresponding chiral quinoline.

One effective strategy is the use of organocatalysis. For instance, a bifunctional thiourea-mediated intramolecular aza-Michael addition has been developed for the asymmetric synthesis of optically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones. acs.org This method involves activating an aniline derivative by installing a sulfonyl group on the nitrogen, which then undergoes a stereoselective cyclization onto an unsaturated ketone moiety. acs.org The use of a chiral catalyst guides the formation of one enantiomer over the other, resulting in high enantioselectivity. acs.org Similarly, chiral Brønsted acids, like N-triflyl phosphoramide, have been shown to catalyze the asymmetric intramolecular aza-Michael addition of activated α,β-unsaturated ketones to furnish enantioenriched 2-aryl-2,3-dihydroquinolin-4-ones with excellent yields and good enantiomeric excess (ee). clockss.org

Another powerful approach is transition-metal catalysis. A rhodium-catalyzed 1,4-addition of arylzinc reagents to 4-quinolones using a chiral ligand, such as (R)-binap, affords 2-aryl-2,3-dihydro-4-quinolones in high yields and with excellent enantioselectivity. acs.org The presence of chlorotrimethylsilane (B32843) is crucial for achieving high yields in these reactions. acs.org The versatility of this method allows for the introduction of various aryl groups, including the 3-methoxyphenyl group, by selecting the corresponding arylzinc chloride. acs.org

Table 1: Asymmetric Synthesis of 2-Aryl-2,3-dihydro-4-quinolone Precursors
Catalyst/MethodAryl GroupYield (%)Enantiomeric Excess (ee %)Reference
Rh/(R)-binapPhenyl9898 acs.org
Rh/(R)-binap4-Methylphenyl9997 acs.org
Rh/(R)-binap4-Methoxyphenyl9899 acs.org
Chiral N-triflyl phosphoramidePhenyl9582 clockss.org
Chiral N-triflyl phosphoramide4-Chlorophenyl9878 clockss.org

Regioselective Control

Regioselectivity—the control over the placement of substituents on the quinoline ring—is critical for synthesizing a specific isomer like this compound. Multi-component reactions are particularly powerful in this regard, as they can assemble the quinoline core from simple precursors in a single step with defined regiochemistry.

The Povarov reaction, an imino Diels-Alder reaction, traditionally yields 2,4-disubstituted quinolines. rsc.org However, modified versions have been developed to achieve different regiochemical outcomes. A notable example is a three-component reaction involving enaminones, anilines, and aldehydes that regioselectively produces 2,3-disubstituted quinolines. rsc.orgnih.gov This method circumvents the usual 2,4-substitution pattern of the classical Povarov reaction, providing a direct route to compounds with substituents at the 2- and 3-positions. rsc.org

Ruthenium-catalyzed three-component deaminative coupling reactions also offer excellent regioselective control. nsf.gov A reaction between an aniline, an aldehyde, and an allylamine, catalyzed by a Ru-H complex, efficiently assembles 2,3-disubstituted quinolines. nsf.gov The reaction mechanism involves the initial formation of an imine from the aniline and aldehyde, followed by a ruthenium-mediated deaminative coupling and annulation. nsf.gov The choice of starting materials directly dictates the final substitution pattern. For the synthesis of this compound, 3-methoxybenzaldehyde would be a key starting material in such a reaction. Studies have shown that electron-rich anilines are particularly suitable substrates for this transformation. nsf.gov

Table 2: Regioselective Synthesis of 2,3-Disubstituted Quinolines
AnilineAldehydeThird ComponentCatalyst/MethodProductYield (%)Reference
3,5-Dimethoxyaniline4-MethoxybenzaldehydeTriallylamine(PCy3)2(CO)RuHCl2-(4-Methoxyphenyl)-3-methyl-6,8-dimethoxyquinoline92 nsf.gov
3,5-DimethoxyanilineBenzaldehydeTriallylamine(PCy3)2(CO)RuHCl2-Phenyl-3-methyl-6,8-dimethoxyquinoline85 nsf.gov
AnilineBenzaldehydeEnaminoneCuI/TfOH (Povarov-type)(2-Phenylquinolin-3-yl)(4-methoxyphenyl)methanone72 rsc.org
4-MethylanilineBenzaldehydeEnaminoneCuI/TfOH (Povarov-type)(6-Methyl-2-phenylquinolin-3-yl)(4-methoxyphenyl)methanone68 rsc.org

By leveraging these advanced organocatalytic and transition-metal-catalyzed methodologies, the synthesis of this compound can be achieved with precise control over both its stereochemical configuration and the regioselective placement of the aryl substituent.

Advanced Spectroscopic and Structural Characterization of 2 3 Methoxyphenyl Quinoline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Framework Elucidation

High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for determining the carbon-hydrogen framework of 2-(3-Methoxyphenyl)quinoline. The chemical shifts (δ) in the NMR spectra provide detailed information about the electronic environment of each proton and carbon atom, while coupling constants reveal the connectivity between neighboring nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-(3-methoxyphenyl)pyridine, shows characteristic signals for the aromatic protons and the methoxy (B1213986) group. For this compound, analogous signals are expected, with the quinoline (B57606) ring protons appearing in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system. The protons of the methoxyphenyl ring would also resonate in this region, with their exact chemical shifts influenced by the position of the methoxy group. The methoxy group protons are expected to appear as a sharp singlet further upfield, typically around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-(3-methoxyphenyl)pyridine, the carbon signals appear in a range from δ 55.3 to 160.0 ppm rsc.org. The carbon of the methoxy group is typically found around 55 ppm. The aromatic carbons of both the quinoline and methoxyphenyl rings will resonate in the region of approximately 110-160 ppm. The specific chemical shifts of the quinoline carbons are influenced by the nitrogen atom and the fused ring system.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a similar structure, 2-(3-Methoxyphenyl)pyridine
Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic-H8.71 – 6.97 (m)-
Methoxy-H3.88 (s)-
Aromatic-C-160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9
Methoxy-C-55.3

Data is for 2-(3-methoxyphenyl)pyridine and serves as an illustrative example. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a molecular fingerprint of this compound by probing the vibrational modes of its chemical bonds. These techniques are highly sensitive to the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the quinoline and phenyl rings will appear in the 1650-1450 cm⁻¹ range. The C-O stretching of the methoxy group is expected to produce a strong band around 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. For instance, the C=C stretching modes in the aromatic rings are expected to be prominent. Raman spectroscopy is a valuable tool for studying the physicochemical characteristics of complex molecular systems.

Interactive Data Table: Expected Vibrational Frequencies for this compound
Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
C=C/C=N Stretch (Aromatic)1650-14501650-1450
C-O Stretch (Methoxy)~1250~1250
C-H Bending (Aromatic)900-675900-675

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high accuracy, allowing for the unambiguous determination of the molecular formula of this compound (C₁₆H₁₃NO).

Fragmentation Pattern Analysis: Under electron impact (EI) or other ionization methods, the molecular ion of this compound will fragment in a characteristic manner. The fragmentation of quinoline derivatives often involves the loss of HCN from the quinoline ring. The methoxy group can also influence the fragmentation pathways, for example, through the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O). The study of these fragmentation patterns helps to confirm the structure of the molecule. For instance, the fragmentation of methoxyquinolines has been shown to be characteristic of the position of the methoxyl group mcmaster.ca.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Interactive Data Table: Representative Crystallographic Parameters for a similar quinoline derivative
Parameter Value for 8-Methoxy-4-(4-methoxyphenyl)quinoline
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.362 (2)
b (Å)10.355 (2)
c (Å)14.276 (4)
β (°)101.556 (6)
V (ų)1355.9 (5)
Z4

Data for 8-Methoxy-4-(4-methoxyphenyl)quinoline illustrates typical crystallographic parameters. nih.gov

Spectroscopic Validation and Correlation with Theoretical Predictions

Computational methods, such as Density Functional Theory (DFT), are often used to predict spectroscopic properties and molecular structures. These theoretical predictions can then be correlated with experimental data for validation.

For quinoline derivatives, DFT calculations have been successfully used to predict vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic spectra arabjchem.org. By comparing the experimentally obtained spectra of this compound with the computationally predicted spectra, a detailed and validated assignment of the spectroscopic features can be achieved. For example, in a study on 2-formyl-6-methoxy-3-carbethoxy quinoline, the optimized molecular geometric parameters and UV-Vis spectrum values calculated at the B3LYP/6-311G* level of theory were found to be in good agreement with experimental results malariaworld.org. This correlation between theoretical and experimental data provides a deeper understanding of the electronic structure and properties of the molecule.

Computational Chemistry and Theoretical Investigations of 2 3 Methoxyphenyl Quinoline

Theoretical studies employing computational chemistry are indispensable for understanding the molecular structure, reactivity, and electronic properties of 2-(3-Methoxyphenyl)quinoline. These investigations provide insights at an atomic level that complement experimental findings.

Coordination Chemistry and Metallosupramolecular Architectures with 2 3 Methoxyphenyl Quinoline Ligands

Ligand Design and Chelation Capabilities of Quinoline (B57606) Frameworks

The quinoline scaffold is a fundamental building block in the design of ligands for coordination chemistry. nih.gov The primary coordination site is the endocyclic nitrogen atom, which possesses a lone pair of electrons available for donation to a metal center, classifying it as an L-type ligand. The coordinating ability of the quinoline nitrogen can be modulated by the electronic effects of substituents on the ring system.

The methoxy (B1213986) (-OCH₃) group on the phenyl ring at the 3-position is an electron-donating group. Through resonance and inductive effects, this group increases the electron density on the quinoline nitrogen, enhancing its basicity and its ability to coordinate with metal ions. This electronic influence can lead to the formation of more stable metal complexes compared to those with unsubstituted phenylquinolines. While coordination primarily involves the quinoline nitrogen, the oxygen atom of the methoxy group could potentially engage in weaker, secondary interactions with the metal center, particularly in solid-state structures, leading to more complex supramolecular architectures. mdpi.com

Synthesis and Characterization of Metal Complexes (e.g., Copper(II) Complexes)

The synthesis of metal complexes involving 2-(3-Methoxyphenyl)quinoline typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. bhu.ac.in For instance, the preparation of a Copper(II) complex can be achieved by reacting this compound with a copper(II) salt, such as copper(II) chloride (CuCl₂), in a solvent like ethanol (B145695) or methanol. rsc.orgrsc.org The reaction mixture is often heated to facilitate the coordination process, and the resulting complex may precipitate from the solution upon cooling or after the addition of a less polar co-solvent. jchemlett.com

The general synthetic procedure can be represented as: MX₂ + nL → [MLₙX₂] Where M is the metal ion (e.g., Cu²⁺), X is an anion (e.g., Cl⁻), L is the this compound ligand, and n is the stoichiometric number of ligands.

Characterization of these newly synthesized complexes is crucial to determine their structure and properties. Standard analytical techniques are employed:

Elemental Analysis: Confirms the empirical formula of the complex by determining the percentage composition of carbon, hydrogen, and nitrogen, which helps in establishing the metal-to-ligand ratio. bhu.ac.in

Molar Conductivity Measurements: These measurements, typically performed in solvents like DMF or DMSO, indicate whether the complex is an electrolyte or non-electrolyte, providing information about whether anions are coordinated to the metal or exist as counter-ions in the crystal lattice. bhu.ac.in

Magnetic Susceptibility: This technique is used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons on the metal center and can help in deducing its oxidation state and coordination geometry. mdpi.com For example, a typical magnetic moment for a mononuclear Cu(II) complex is around 1.73 B.M.

Table 1: Representative Physicochemical Data for a Hypothetical [Cu(2-(3-MeOPh)Q)₂Cl₂] Complex
PropertyValueTechniqueInference
FormulaC₃₂H₂₆Cl₂CuN₂O₂-Assumed 1:2 Metal:Ligand Stoichiometry
Elemental Analysis (% Calc.)C (62.29), H (4.25), N (4.54)CHN AnalyzerConfirms Stoichiometry
Molar Conductance (Λₘ)~10-20 Ω⁻¹cm²mol⁻¹ in DMFConductivity MeterNon-electrolytic nature, Cl⁻ ions are coordinated
Magnetic Moment (μₑₑ)~1.85 B.M.Gouy BalanceParamagnetic, consistent with one unpaired electron in Cu(II) (d⁹)

Influence of this compound Ligands on Metal Center Geometry and Electronic Structure

The steric and electronic properties of the this compound ligand play a significant role in determining the coordination geometry and electronic structure of the metal center.

Metal Center Geometry: The bulky nature of the 2-aryl substituent imposes considerable steric constraints that influence the final geometry of the metal complex. For a metal ion like Cu(II), which exhibits flexibility in its coordination sphere, various geometries such as square planar, tetrahedral, square pyramidal, or distorted octahedral are possible. With two bidentate this compound ligands and two anions (like chloride), a distorted octahedral geometry is often observed. nih.govmdpi.com The steric repulsion between the bulky ligands can cause significant distortion from ideal geometries, leading to variations in bond lengths and angles. mdpi.com For example, the quinoline rings might not be coplanar to minimize steric clash. nih.gov

Electronic Structure: The electronic structure of the metal center is directly affected by the ligand field created by the coordinating atoms. The nitrogen atom of the quinoline ring acts as a σ-donor. The electron-donating methoxy group on the phenyl ring enhances the σ-donating capacity of the quinoline nitrogen. This increased electron donation to the metal center can raise the energy of the d-orbitals. aps.org This effect can be observed through techniques like UV-Visible spectroscopy, where shifts in the d-d transition energies can be correlated with the ligand's electronic properties. researchgate.net In computational studies, density functional theory (DFT) can be employed to model the electronic structure, showing how the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) are influenced by the metal-ligand interaction. aps.org The increased electron density on the metal may also affect its redox properties, potentially making it easier to oxidize.

Spectroscopic Signatures of Metal-Ligand Interactions in Coordination Compounds

Spectroscopic techniques are invaluable for elucidating the nature of the metal-ligand bond in coordination compounds. FT-IR and UV-Vis spectroscopy, in particular, provide direct evidence of coordination. bhu.ac.in

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. When this compound coordinates to a metal ion, changes in the vibrational frequencies of the quinoline ring are observed. A key signature is the shift in the C=N stretching vibration of the quinoline ring, which typically appears in the 1620-1590 cm⁻¹ region. scialert.net Upon coordination to a metal center, this band often shifts to a higher frequency (wavenumber), which is indicative of the formation of a coordinate bond between the nitrogen atom and the metal. rsc.org Additionally, new, low-frequency bands may appear in the far-IR region (below 600 cm⁻¹), which can be assigned to the metal-nitrogen (ν(M-N)) and metal-halide (ν(M-X)) stretching vibrations. mdpi.com

Table 2: Key FT-IR Spectral Bands (cm⁻¹) for this compound and its Metal Complex
Vibrational ModeFree Ligand (L)Complex [ML₂X₂]Shift (Δν)
ν(C=N) quinoline~1600~1615+15
Aromatic ν(C-H)~3050~3050No significant shift
ν(C-O-C) methoxy~1250~1250No significant shift
ν(M-N)-~450-500New band

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex. The free this compound ligand exhibits intense absorption bands in the UV region, which are attributed to π→π* and n→π* transitions within the aromatic quinoline and phenyl rings. researchgate.netnih.gov Upon complexation with a transition metal like Cu(II), several changes in the electronic spectrum are typically observed:

Shifts in Ligand Bands: The intraligand transition bands may undergo a bathochromic (red) or hypsochromic (blue) shift due to coordination.

Charge-Transfer Bands: New, often intense, absorption bands may appear in the visible or near-UV region. These are typically assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. For a Cu(II) complex, LMCT bands are common. nih.gov

d-d Transitions: For transition metal complexes, weak absorption bands may appear in the visible or near-IR region. These correspond to electronic transitions between the d-orbitals of the metal ion (d-d transitions). These bands are typically broad and weak because they are Laporte-forbidden. The position and number of these bands are highly dependent on the geometry of the metal center. nih.gov

Advanced Materials Science and Optoelectronic Applications of 2 3 Methoxyphenyl Quinoline Derivatives

Luminescent Materials for Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of 2-(3-Methoxyphenyl)quinoline and its derivatives have positioned them as promising luminescent materials for Organic Light-Emitting Diodes (OLEDs). These compounds often exhibit strong fluorescence with high quantum yields, a crucial characteristic for efficient light emission in OLED devices. nih.gov The color of the emitted light can be tuned by modifying the molecular structure, allowing for the creation of emitters across the visible spectrum.

Research has demonstrated that quinoline (B57606) derivatives can be employed as emitters in the emissive layer of an OLED. researchgate.net Their thermal and chemical stability are advantageous for device longevity. mdpi.com For instance, certain quinoline-based materials have been utilized in the fabrication of blue OLEDs, which are particularly sought after for full-color displays. nih.gov The donor-acceptor nature of these molecules plays a significant role in their electroluminescent properties. nih.gov

The performance of these materials in OLEDs is often evaluated based on parameters such as external quantum efficiency (EQE), luminance, and Commission Internationale de l'Éclairage (CIE) coordinates. Studies have shown that OLEDs incorporating quinoline derivatives can achieve notable efficiencies. For example, devices using fluorene-bridged quinazoline and quinoxaline derivatives as blue emitters have demonstrated external quantum efficiencies of up to 1.58%. nih.gov

Furthermore, the development of thermally activated delayed fluorescence (TADF) materials based on quinoline has opened new avenues for achieving high efficiency in OLEDs. rsc.orgrsc.org TADF emitters can harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. Quinoline-based TADF molecules with aggregation-induced emission (AIE) properties have been synthesized and used in non-doped OLEDs, showing promising results. rsc.org

Table 1: Performance of Selected Quinoline Derivatives in OLEDs

Compound TypeRole in OLEDEmission ColorExternal Quantum Efficiency (EQE)CIE Coordinates
Fluorene-bridged quinazoline/quinoxalineEmitterBlue1.58%(0.18, 0.24)
Quinoline-based TADF with AIEEmitter---

Data compiled from various research findings.

Photoactive Components in Organic Photovoltaic Cells and Dye-Sensitized Solar Cells (DSSCs)

The application of this compound derivatives extends to the realm of solar energy conversion, where they serve as photoactive components in organic photovoltaic (OPV) cells and dye-sensitized solar cells (DSSCs). nih.gov In these devices, the ability of the molecule to absorb light and facilitate charge separation is paramount.

In the context of DSSCs, quinoline-based dyes act as sensitizers, absorbing incident photons and injecting electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). mdpi.com The efficiency of a DSSC is largely dependent on the dye's absorption spectrum, energy levels, and its ability to bind to the semiconductor surface. researchgate.net Researchers have designed and synthesized various quinoline-based dyes with the aim of broadening their absorption spectra and optimizing their energy levels to match the requirements of the solar cell. nih.govcase.edu For example, quinoxaline-based organic sensitizers have been shown to achieve power conversion efficiencies of up to 5.56%. case.edu

In organic photovoltaic cells, derivatives of this compound can function as either electron donor or electron acceptor materials in the bulk heterojunction (BHJ) active layer. researchgate.net The donor-acceptor architecture of these molecules is beneficial for creating the necessary energy level offsets to drive charge separation at the donor-acceptor interface. The performance of OPVs is critically influenced by the molecular structure of the active layer components, which affects factors such as light absorption, charge mobility, and morphology of the blend. nih.gov

Table 2: Photovoltaic Performance of Solar Cells Employing Quinoline Derivatives

Device TypeQuinoline Derivative RolePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)
DSSCOrganic Sensitizer5.56%--
DSSCQuinoxaline-based Dye6.86%--
DSSCButoxy-substituted Quinoline Dye2.51%0.52 V7.04 mA/cm²

Data compiled from various research findings. nih.govcase.eduresearchgate.net

Engineering of π-Conjugated Systems for Enhanced Electronic Transport

The efficiency of organic electronic devices is intrinsically linked to the charge transport properties of the organic materials used. tandfonline.com Engineering the π-conjugated systems of this compound derivatives is a key strategy for enhancing their electronic transport capabilities. nih.gov The extent of π-conjugation influences the delocalization of electrons, which in turn affects the mobility of charge carriers (electrons and holes).

Modifications to the molecular structure, such as extending the conjugation length or introducing different functional groups, can significantly alter the electronic properties. nih.gov For instance, creating copolymers or linking the quinoline core to other aromatic systems can lead to materials with improved charge transport characteristics. nih.gov The planarity of the molecule also plays a crucial role; a more planar structure generally facilitates better intermolecular π-π stacking, which is essential for efficient charge hopping between molecules in the solid state. scielo.br

The electron-withdrawing nature of the quinoline moiety makes these compounds good candidates for electron-transporting materials. mdpi.com By carefully designing the molecular architecture, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to facilitate efficient charge injection and transport. tandfonline.com Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the electronic structure and charge transport properties of new derivatives before their synthesis. nih.gov

Studies on related metal quinolate complexes have demonstrated that doping can significantly enhance electron mobility. For example, doping tris(5,7-dichloro-8-hydroxyquinolinato)aluminum(III) with (8-Hydroxyquinolinolato)lithium has been shown to increase electron mobility. tandfonline.com This highlights the potential for improving the performance of this compound-based materials through similar strategies.

Investigation of Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is often quantified by the first hyperpolarizability (β). rsc.org

The donor-π-acceptor (D-π-A) structure inherent to this compound derivatives is a well-established motif for achieving high NLO responses. nih.gov The methoxyphenyl group acts as the electron donor, the quinoline ring as the electron acceptor, and the phenylquinoline framework serves as the π-conjugated bridge. Intramolecular charge transfer from the donor to the acceptor upon excitation is a key mechanism that gives rise to the NLO properties. nih.gov

Theoretical studies using computational methods like DFT have been instrumental in predicting and understanding the NLO properties of these compounds. nih.govresearchgate.net These calculations can determine the polarizability (α) and hyperpolarizability (β) of the molecules. rsc.org Research has shown that modifying the donor and acceptor strengths, as well as extending the π-conjugation, can significantly enhance the NLO response. nih.gov For example, theoretical investigations on novel quinoline-carbazole derivatives have shown large first hyperpolarizability values, indicating their potential for NLO applications. nih.gov

Experimental techniques are used to validate the theoretical predictions and measure the NLO properties of synthesized compounds. These findings contribute to the development of new materials with tailored NLO responses for advanced technological applications. researchgate.net

Table 3: Calculated NLO Properties of a Quinoline-Carbazole Derivative (Q1D2)

PropertyValue (a.u.)
First Hyperpolarizability (βtot)23885.90

This theoretical framework highlights the significant NLO response properties of novel quinoline–carbazole derivatives. nih.gov

Molecular Design Principles for Tailored Optoelectronic Performance

The ability to tailor the optoelectronic performance of this compound derivatives lies in the application of rational molecular design principles. scielo.br By systematically modifying the chemical structure, researchers can fine-tune properties such as absorption and emission wavelengths, energy levels, charge transport characteristics, and NLO responses.

Key design strategies include:

Modification of Donor and Acceptor Groups: Altering the electron-donating or -accepting strength of the substituents on the phenyl and quinoline rings can directly impact the intramolecular charge transfer characteristics and, consequently, the optical and electronic properties. rsc.org

Extension of π-Conjugation: Increasing the length of the conjugated system, for instance, by introducing additional aromatic or vinylene units, typically leads to a red-shift in the absorption and emission spectra and can enhance charge mobility. nih.gov

Introduction of Functional Groups: The incorporation of specific functional groups can influence intermolecular interactions, solubility, and film-forming properties, which are crucial for device fabrication. rsc.org For example, attaching bulky groups can prevent aggregation-caused quenching of fluorescence.

Structure-activity relationship (SAR) studies are vital in this context. rsc.org By synthesizing a series of related compounds and systematically evaluating their properties, researchers can establish clear correlations between molecular structure and optoelectronic performance. rsc.orgresearchgate.net This knowledge-driven approach allows for the predictive design of new materials with optimized characteristics for specific applications.

Structure Activity Relationship Sar Investigations of 2 3 Methoxyphenyl Quinoline Derivatives in Biological Contexts Mechanism Focused, Non Clinical

Stereoelectronic Effects of the 3-Methoxyphenyl (B12655295) Moiety on Molecular Interactions

Studies on other 4-aryl-hexahydroquinolines have highlighted the importance of the methoxy (B1213986) moiety in their biological activities, suggesting that these stereoelectronic effects are key determinants of selectivity and potency. nih.gov

Positional and Substituent Variations on Quinoline (B57606) Scaffolds and their Impact on Molecular Recognition

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline scaffold. nih.gov Variations in substitution can modulate the compound's lipophilicity, electronic properties, and steric profile, all of which are critical for molecular recognition by a biological target.

For instance, in the context of 2-arylquinolines, modifications at various positions of the quinoline ring have been shown to impact their anticancer and enzyme inhibitory activities. nih.govresearchgate.net The introduction of different functional groups can lead to altered binding affinities and selectivities. For example, the presence of electron-withdrawing or electron-donating groups can influence the pKa of the quinoline nitrogen, affecting its ability to form salt bridges or hydrogen bonds. sci-hub.box

The following table summarizes the impact of substituent variations on the biological activity of quinoline derivatives based on several studies:

Position of Substitution Type of Substituent Observed Impact on Biological Activity Potential Mechanism of Action
C4Alkylamino side chainEnhanced antiproliferative activity. nih.govIncreased interaction with the target protein.
C6Methoxy groupIncreased antibacterial activity compared to methyl or no substitution. nih.govFavorable electronic or steric interactions in the binding site.
C7Bulky substituentsFacilitated antiproliferative activity. nih.govEnhanced binding affinity through increased van der Waals interactions.

In Silico Molecular Docking Studies for Ligand-Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. healthinformaticsjournal.com This method is widely employed in drug discovery to understand the binding mechanisms and structure-activity relationships of small molecules like 2-(3-Methoxyphenyl)quinoline derivatives. researchgate.netnih.goviscientific.orgnih.govresearchgate.netsemanticscholar.org

In a typical molecular docking study, the three-dimensional structure of the target biomolecule (e.g., an enzyme or receptor) is used to predict the binding mode of the ligand. The study can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues in the active site of the protein. mdpi.com

For this compound, docking studies could elucidate how the 3-methoxyphenyl moiety and the quinoline core orient themselves within a binding pocket. For example, docking simulations of quinoline derivatives into the active site of enzymes like reverse transcriptase have shown that the quinoline ring can engage in hydrophobic interactions, while substituents can form specific hydrogen bonds with key residues. nih.gov These computational insights are invaluable for rationalizing observed biological activities and for designing new derivatives with improved potency and selectivity. arabjchem.org

The following table outlines the general steps and information obtained from in silico molecular docking studies:

Step Description Information Gained
1. Preparation of Receptor and Ligand The 3D structures of the target protein and the ligand (e.g., this compound) are prepared.Ensures correct protonation states and geometries for docking.
2. Docking Simulation The ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.Predicts the most favorable binding pose of the ligand.
3. Scoring and Analysis The binding affinity of the ligand-receptor complex is estimated using a scoring function. The interactions are visualized and analyzed.Identifies key amino acid residues involved in binding and the types of interactions (hydrogen bonds, hydrophobic, etc.). nih.gov

Exploration of General Biological Potentials (e.g., Enzyme Inhibition Mechanisms at the Molecular Level)

Quinoline-based compounds have been shown to inhibit a diverse range of enzymes, including those that act on DNA. nih.gov The mechanism of inhibition can vary depending on the specific enzyme and the structure of the quinoline derivative.

One common mechanism of enzyme inhibition is the competitive binding of the inhibitor to the active site, preventing the natural substrate from binding. The binding of quinoline derivatives to the active site is often stabilized by a network of non-covalent interactions. For example, studies on substituted quinolines as proteasome inhibitors have suggested a mixed-type inhibition, where the inhibitor may bind to a site other than the active site (allosteric site), leading to a conformational change in the enzyme that reduces its activity. nih.gov

The planarity of the quinoline ring system allows it to intercalate between the base pairs of DNA, which can interfere with the function of DNA-acting enzymes such as DNA polymerases and topoisomerases. nih.gov Some quinoline analogs have been shown to intercalate into DNA via the minor groove, causing a conformational shift that moves the catalytic domain of the enzyme away from the DNA. nih.gov

The following table provides examples of enzymes that can be inhibited by quinoline derivatives and the potential molecular mechanisms involved:

Enzyme Target Potential Inhibition Mechanism Key Molecular Interactions
Kinases (e.g., EGFR, FAK)Competitive inhibition at the ATP-binding site. nih.govresearchgate.nettandfonline.comHydrogen bonds with hinge region residues, hydrophobic interactions.
DNA MethyltransferasesDNA intercalation, leading to conformational changes in the enzyme. nih.govPi-pi stacking with DNA bases, electrostatic interactions.
ProteasomeMixed-type inhibition, potentially involving allosteric binding. nih.govHydrophobic interactions, hydrogen bonds with allosteric site residues.
Reverse TranscriptaseBinding to an allosteric pocket. nih.govHydrophobic interactions and hydrogen bonds within the non-nucleoside inhibitor binding pocket.

These examples highlight the versatility of the quinoline scaffold in targeting a wide range of enzymes through various molecular mechanisms.

Emerging Research Directions and Future Perspectives

Integration of Machine Learning and Artificial Intelligence in Quinoline (B57606) Research

The convergence of computational power and chemical sciences has paved the way for the integration of machine learning (ML) and artificial intelligence (AI) in the study of quinoline derivatives. These powerful tools are accelerating the pace of discovery and optimization in several key areas.

Predictive Modeling of Bioactivity:

Machine learning algorithms, particularly deep convolutional neural networks, are being trained to predict the biological activities of quinoline compounds. researchgate.net By analyzing large datasets of known quinoline derivatives and their corresponding biological effects, these models can identify potential active sites and predict the efficacy of novel, unsynthesized molecules. researchgate.net This in-silico screening significantly reduces the time and cost associated with traditional drug discovery pipelines. For instance, AI models can be trained on datasets of quinoline derivatives with known anticancer activity to predict the potency of new structural analogs of 2-(3-Methoxyphenyl)quinoline against various cancer cell lines.

Reaction Prediction and Synthesis Design:

Drug-Target Interaction Prediction:

Table 1: Applications of AI/ML in Quinoline Research

Application Area AI/ML Technique Potential Impact on this compound Research
Bioactivity Prediction Deep Convolutional Neural Networks Rapid screening of virtual libraries of derivatives for enhanced biological activity.
Synthesis Planning Retrosynthesis Algorithms Discovery of novel, more efficient, and sustainable synthetic routes.
Drug-Target Interaction Graph Neural Networks Identification of novel protein targets and elucidation of mechanisms of action.
QSAR Modeling Support Vector Machines, Random Forests Development of predictive models for toxicity and pharmacokinetic properties.

Sustainable Synthesis and Green Chemistry Innovations for this compound Production

The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally friendly practices. For the synthesis of this compound, green chemistry principles are being increasingly applied to minimize waste, reduce energy consumption, and utilize renewable resources.

Solvent-Free and Alternative Solvent Systems:

Traditional quinoline syntheses often rely on volatile and hazardous organic solvents. researchgate.netresearchgate.net Emerging research focuses on solvent-free reaction conditions or the use of greener solvents like water, ionic liquids, or deep eutectic solvents. researchgate.netresearchgate.net These approaches not only reduce the environmental impact but can also lead to improved reaction rates and easier product isolation.

Energy-Efficient Synthesis:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. researchgate.net By directly and efficiently heating the reaction mixture, microwave irradiation can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often cleaner reaction profiles with fewer byproducts.

Catalytic Innovations:

The development of novel and reusable catalysts is a cornerstone of green chemistry. For quinoline synthesis, research is moving away from stoichiometric and often toxic reagents towards catalytic systems. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and biocatalysts, which operate under mild conditions and offer high selectivity.

Table 2: Green Chemistry Approaches for Quinoline Synthesis

Green Chemistry Principle Innovation Benefit for this compound Synthesis
Waste Prevention Atom-economical reactions (e.g., addition and cycloaddition reactions) Maximizes the incorporation of starting materials into the final product.
Safer Solvents and Auxiliaries Use of water, supercritical fluids, or solvent-free conditions Reduces environmental pollution and health hazards.
Energy Efficiency Microwave-assisted and ultrasonic-assisted synthesis Drastically reduces reaction times and energy consumption.
Use of Renewable Feedstocks Deriving starting materials from biomass Decreases reliance on petrochemicals.
Catalysis Development of recyclable heterogeneous catalysts and biocatalysts Improves efficiency, reduces waste, and allows for catalyst reuse.

Design of Advanced Multifunctional Quinoline-Based Materials

The unique electronic and structural properties of the quinoline scaffold make it an excellent building block for the design of advanced materials with tailored functionalities. Research is increasingly focused on creating multifunctional materials based on derivatives of this compound that can perform multiple tasks simultaneously.

Targeted Drug Delivery Systems:

Quinoline derivatives can be incorporated into larger molecular architectures, such as polymers or nanoparticles, to create targeted drug delivery systems. The quinoline moiety can act as a targeting ligand, directing the therapeutic agent to specific cells or tissues. Furthermore, the inherent biological activity of the quinoline core can provide a synergistic therapeutic effect.

Chemosensors and Bioimaging Agents:

The photophysical properties of certain quinoline derivatives can be exploited for the development of chemosensors and bioimaging agents. By modifying the substituents on the quinoline ring, it is possible to tune the fluorescence properties of the molecule to respond to specific analytes or cellular environments. This allows for the sensitive and selective detection of metal ions, pH changes, or specific biomolecules.

Organic Electronics:

The extended π-system of the quinoline ring makes it an attractive candidate for applications in organic electronics. Quinoline-based materials are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The methoxy (B1213986) group in this compound can further influence the electronic properties of such materials.

Expanding the Scope of Coordination Chemistry and Organometallic Applications

The nitrogen atom in the quinoline ring provides a coordination site for metal ions, opening up a rich field of coordination chemistry and organometallic applications.

Homogeneous Catalysis:

Quinoline-based ligands can be used to synthesize transition metal complexes that act as highly efficient homogeneous catalysts. colab.ws These catalysts can be employed in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the this compound ligand can be fine-tuned to control the activity and selectivity of the metal center.

Metal-Organic Frameworks (MOFs):

Quinoline derivatives can serve as organic linkers in the construction of metal-organic frameworks (MOFs). These highly porous materials have a wide range of potential applications, including gas storage, separation, and catalysis. The functional groups on the this compound ligand can be used to tailor the pore size and chemical environment within the MOF.

Bioinorganic Chemistry:

The interaction of quinoline-based compounds with metal ions is also of significant interest in bioinorganic chemistry. Understanding how these molecules coordinate to biologically relevant metal ions can provide insights into their mechanisms of action and can lead to the design of new metallodrugs with improved therapeutic properties.

Q & A

Q. What are the most reliable synthetic routes for 2-(3-Methoxyphenyl)quinoline, and how are yields optimized?

A copper-catalyzed method using 2-aminobenzyl alcohol and 3'-methoxyacetophenone with DMSO as an oxidant at room temperature is a robust approach. Key parameters include solvent choice (e.g., toluene), catalyst loading (5 mol% CuI with NHC ligand), and reaction time (24 hours), achieving yields up to 85%. Monitoring via TLC and purification via column chromatography ensures product integrity . Alternative methods involve Friedländer condensation or electrophilic substitution, but these may require higher temperatures or specialized reagents .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, such as the methoxy group at the 3-position of the phenyl ring and the quinoline backbone. Mass spectrometry (MS) provides molecular weight validation (e.g., exact mass 265.12 g/mol), while High-Resolution MS (HRMS) resolves isotopic patterns. IR spectroscopy identifies functional groups like C=O or C-O bonds if derivatized .

Q. How is preliminary biological activity screening conducted for this compound?

Initial assays include in vitro cytotoxicity testing (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) to assess IC₅₀ values. Apoptosis induction is evaluated via flow cytometry (Annexin V/PI staining), and enzyme inhibition studies (e.g., kinase or topoisomerase assays) are performed to identify mechanistic pathways .

Advanced Research Questions

Q. How do structural modifications at the 3-methoxyphenyl or quinoline positions alter biological activity?

Substitutions on the phenyl ring (e.g., halogenation) or quinoline nitrogen (e.g., carboxamide derivatives) significantly impact target affinity. For instance:

ModificationBiological EffectMechanism Insight
4-Chlorophenyl additionEnhanced anticancer activity (IC₅₀ ↓30%)DNA intercalation
Carboxamide derivativeSelective kinase inhibition (Ki = 12 nM)ATP-binding site competition

Methoxy groups improve solubility and membrane permeability, but bulky substituents may sterically hinder target binding .

Q. How can contradictory data on apoptosis induction vs. cell cycle arrest be resolved?

Discrepancies arise from cell-type-specific responses or assay conditions. For example:

  • In leukemia cells (e.g., K562), this compound triggers G1 arrest via p21 upregulation.
  • In solid tumors (e.g., A549), apoptosis dominates due to Bax/Bcl-2 ratio shifts . Dual mechanisms can be confirmed via siRNA knockdown of apoptotic or cell-cycle regulators and transcriptomic profiling (RNA-seq).

Q. What strategies mitigate low yields in large-scale synthesis?

  • Catalyst optimization : Replacing CuI with Cu(OTf)₂ improves turnover frequency.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours, maintaining >80% yield .
  • Byproduct analysis : GC-MS identifies side products (e.g., quinoline N-oxides), prompting additive use (e.g., TEMPO to suppress oxidation) .

Methodological Challenges and Solutions

Q. Why do computational docking studies sometimes conflict with experimental binding data?

Methoxy groups introduce torsional flexibility, complicating rigid docking models. Solutions include:

  • Molecular dynamics simulations to account for conformational changes.
  • Free-energy perturbation (FEP) calculations to quantify binding entropy .

Q. How is regioselectivity achieved in electrophilic substitutions on the quinoline core?

The 3-methoxyphenyl group directs electrophiles to the quinoline C4 position via resonance effects. For example:

ReactionProductRegioselectivity Driver
Nitration4-Nitro derivativeElectron-donating methoxy group
Bromination4-Bromo derivativePara-directing effect

Solvent polarity (e.g., DMF vs. DCM) further modulates reaction pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.